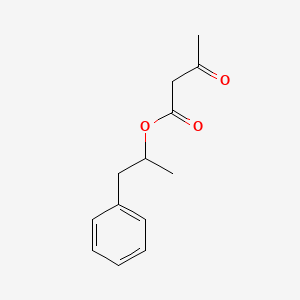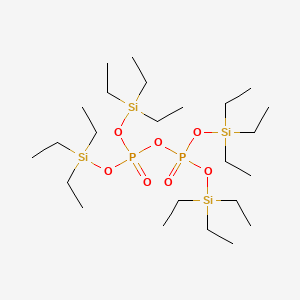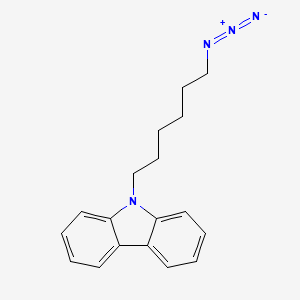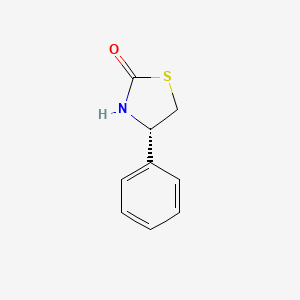
Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate is an organic compound with a complex structure that includes multiple methyl groups and a phenoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical studies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism by which Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3,4-trimethylbenzoate
- Methyl 2,4,6-trimethylbenzoate
- Methyl 4-methylphenoxybenzoate
Uniqueness
Methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate is unique due to the presence of both multiple methyl groups and a phenoxy group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
917592-90-6 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
methyl 2,3,4-trimethyl-6-(4-methylphenoxy)benzoate |
InChI |
InChI=1S/C18H20O3/c1-11-6-8-15(9-7-11)21-16-10-12(2)13(3)14(4)17(16)18(19)20-5/h6-10H,1-5H3 |
Clé InChI |
ISDQQRXSBIADDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=C(C(=C(C(=C2)C)C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14202086.png)
![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)
![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)


![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)




![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
